7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 7-amino-2-(4-chlorophenyl)triazolo[1,5-a]pyrimidin-5(4H)-one. The numbering system begins with the triazole ring, where nitrogen atoms occupy positions 1, 2, and 4, followed by the fused pyrimidine ring extending the numbering sequence. The Chemical Abstracts Service registry number for this compound is 1354764-81-0, providing unambiguous identification in chemical databases and literature.
The molecular formula C₁₁H₈ClN₅O reflects the precise atomic composition, with a molecular weight of 261.67 grams per mole. The International Chemical Identifier code provides a systematic representation: InChI=1S/C11H8ClN5O/c12-7-3-1-6(2-4-7)10-15-11-14-9(18)5-8(13)17(11)16-10/h1-5H,13H2,(H,14,15,16,18). This standardized notation enables precise structural identification and facilitates database searches across multiple chemical information systems.
Additional identification parameters include the International Chemical Identifier Key HHEGPLQDCOLCQZ-UHFFFAOYSA-N, which serves as a hashed version of the full International Chemical Identifier. The Simplified Molecular Input Line Entry System notation C1=CC(=CC=C1C2=NN3C(=CC(=O)NC3=N2)N)Cl provides a linear representation of the molecular structure suitable for computational applications. These multiple identification systems ensure comprehensive cataloging and referencing across diverse chemical databases and research platforms.
Molecular Geometry and Crystallographic Analysis
The molecular geometry of 7-amino-2-(4-chlorophenyl)triazolo[1,5-a]pyrimidin-5(4H)-one exhibits a predominantly planar configuration, with the fused triazolopyrimidinone ring system maintaining planarity across all ring atoms. Crystallographic studies of related triazolopyrimidinone compounds reveal that the maximum deviation from planarity typically remains below 0.080 Angstroms, indicating excellent coplanarity of the heterocyclic framework. The 4-chlorophenyl substituent adopts a specific orientation relative to the central ring system, with dihedral angles varying between 10 to 30 degrees depending on crystal packing forces and intermolecular interactions.
Detailed crystallographic analysis reveals specific bond lengths and angles characteristic of the triazolopyrimidinone system. The carbon-nitrogen bond lengths within the triazole ring typically range from 1.32 to 1.38 Angstroms, reflecting the aromatic character and electron delocalization. The carbonyl group at position 5 exhibits a carbon-oxygen double bond length of approximately 1.23 Angstroms, consistent with typical ketone functionality. The amino group at position 7 shows characteristic nitrogen-hydrogen bond lengths of 0.86 to 0.90 Angstroms, with bond angles approaching the ideal tetrahedral geometry.
The crystal packing arrangement demonstrates significant intermolecular interactions, particularly π-π stacking between symmetry-related triazole and pyrimidine rings. Crystallographic studies indicate centroid-to-centroid distances of approximately 3.59 Angstroms, suggesting favorable aromatic stacking interactions that contribute to crystal stability. Hydrogen bonding patterns involving the amino group and carbonyl oxygen provide additional stabilization, with typical N-H···O distances ranging from 2.8 to 3.2 Angstroms.
| Crystallographic Parameter | Value (Angstroms) |
|---|---|
| Maximum Deviation from Planarity | 0.080 |
| Carbon-Nitrogen Bond Length (triazole) | 1.32-1.38 |
| Carbon-Oxygen Bond Length (carbonyl) | 1.23 |
| π-π Stacking Distance | 3.59 |
| Hydrogen Bond Distance (N-H···O) | 2.8-3.2 |
Tautomeric Forms and Resonance Stabilization
The triazolopyrimidinone structure exhibits remarkable tautomeric versatility, with the capacity for hydrogen atom shifting and tautomerization between multiple forms. The primary tautomeric equilibrium involves the interconversion between the 4H-triazolopyrimidin-5-one form and the corresponding triazolopyrimidine structure through hydrogen migration. This tautomeric behavior results from the stabilization provided by the extensive π-electron system spanning both fused rings, allowing for multiple resonance structures that contribute to overall molecular stability.
Several factors influence the tautomeric equilibrium, including substitution patterns, aromaticity considerations, hydrogen bonding capabilities, and solvation effects. The presence of the electron-withdrawing 4-chlorophenyl group at position 2 affects the electron density distribution across the ring system, potentially favoring specific tautomeric forms. The amino group at position 7 participates in both intramolecular and intermolecular hydrogen bonding, which can stabilize particular tautomeric configurations depending on the chemical environment.
Resonance stabilization occurs through delocalization of π-electrons across the entire fused ring system, with significant contributions from the nitrogen atoms in both the triazole and pyrimidine rings. The carbonyl group at position 5 serves as an electron-accepting center, facilitating resonance structures that involve charge separation and electron redistribution. Computational studies suggest that multiple resonance forms contribute to the ground state structure, with varying degrees of contribution depending on the specific substitution pattern and environmental conditions.
The electrochemical properties of triazolopyrimidinone derivatives provide evidence for their redox activity, which correlates with their tautomeric behavior and resonance stabilization. Oxidation processes can occur through the phenolic tautomerization of the heteroaromatic ring system, demonstrating the dynamic nature of these compounds and their capacity for electronic rearrangement under appropriate conditions. These tautomeric and resonance effects contribute significantly to the chemical reactivity and biological activity observed in triazolopyrimidinone compounds.
Comparative Analysis with Related Triazolopyrimidine Isomers
The structural analysis of 7-amino-2-(4-chlorophenyl)triazolo[1,5-a]pyrimidin-5(4H)-one reveals distinct characteristics when compared to other triazolopyrimidine isomers and related compounds. The triazolo[1,5-a]pyrimidine framework represents one of several possible fusion patterns between triazole and pyrimidine rings, with alternative arrangements including triazolo[4,5-d]pyrimidine and other positional isomers. Each fusion pattern produces unique electronic and geometric properties that influence chemical reactivity and biological activity.
Comparative studies with the triazolo[4,5-d]pyrimidine system, commonly known as 8-azapurine, reveal significant differences in molecular geometry and electronic distribution. The 8-azapurine structure exhibits a molecular formula of C₄H₃N₅ and demonstrates different tautomeric behavior compared to the triazolo[1,5-a]pyrimidine system. The fusion pattern in 8-azapurine creates a more symmetrical arrangement of nitrogen atoms, resulting in altered electron density distribution and different hydrogen bonding capabilities.
Structural comparisons with other triazolopyrimidinone derivatives demonstrate the influence of substituent positioning on molecular properties. Compounds with different substitution patterns, such as 2-(4-methoxyphenyl)-5-(morpholinomethyl)-triazolo[1,5-a]pyrimidin-7(3H)-one, exhibit modified electronic characteristics and altered crystallographic parameters. The presence of different functional groups affects not only the molecular geometry but also the intermolecular interactions and crystal packing arrangements.
Analysis of crystallographic data from related compounds reveals consistent patterns in bond lengths and angles within the triazolopyrimidine core structure, while substituent effects introduce variations in overall molecular conformation. The planar nature of the fused ring system remains consistent across different triazolopyrimidine isomers, but the orientation of substituent groups and their interactions with the central framework vary significantly based on electronic and steric factors. These comparative analyses provide valuable insights into structure-activity relationships and guide the rational design of new triazolopyrimidine derivatives with desired properties.
Propriétés
IUPAC Name |
7-amino-2-(4-chlorophenyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-7-3-1-6(2-4-7)10-15-11-14-9(18)5-8(13)17(11)16-10/h1-5H,13H2,(H,14,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEGPLQDCOLCQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CC(=O)NC3=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354764-81-0 | |
| Record name | 7-Amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83. This interaction results in significant alterations in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in cell growth arrest at the G0-G1 stage, leading to a decrease in cell proliferation.
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity.
Analyse Biochimique
Biochemical Properties
7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is essential for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound interacts with CDK2/cyclin A2 complex, forming hydrogen bonds with key amino acids in the active site, thereby inhibiting its activity. Additionally, it has been shown to interact with other proteins involved in cell proliferation and survival pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G0-G1 phase and promotes apoptosis. This compound also affects cell signaling pathways, including the inhibition of CDK2, which leads to reduced phosphorylation of downstream targets involved in cell cycle progression. Furthermore, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83. This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of its substrates and leading to cell cycle arrest. Additionally, the compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and promote apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to a marked increase in toxic side effects. These findings highlight the importance of dose optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms. The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, the compound may influence metabolic flux and metabolite levels in cells, further impacting its pharmacological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the nucleus, where it exerts its effects. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity. Understanding these factors is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, its activity may be modulated by its distribution within different subcellular compartments.
Activité Biologique
7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent studies have reported efficient methods using microwave irradiation to enhance yields and reduce reaction times. The characterization of synthesized compounds is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .
Antibacterial Activity
Several derivatives of triazolo-pyrimidines have been evaluated for their antibacterial properties. For instance, compounds containing the triazolo moiety have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve inhibition of bacterial enzymes or disruption of cell wall synthesis .
Anticancer Activity
Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines. Notably, it has been tested against MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cells. The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. It has shown promising results as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's. Additionally, it exhibits urease inhibitory activity, which may contribute to its antibacterial effects by disrupting the nitrogen metabolism in bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of the 4-chlorophenyl group is crucial for enhancing its potency against bacterial and cancer cells. Modifications at other positions on the triazolo ring can lead to varied biological profiles, suggesting a need for further exploration of SAR to optimize therapeutic efficacy .
Case Studies
- Antibacterial Screening : In a study evaluating the antibacterial activity of various triazolo derivatives, this compound exhibited significant inhibition against Bacillus subtilis, with an MIC value comparable to standard antibiotics .
- Cytotoxicity Assays : In vitro assays showed that this compound had an IC50 value in the low micromolar range against MCF7 cells. This indicates a potent anticancer effect that warrants further investigation into its mechanism of action .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. A study demonstrated that 7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one showed promising results against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.
Case Study:
A series of experiments conducted on human breast cancer cell lines revealed that this compound inhibited cell growth in a dose-dependent manner. The IC50 values were determined to be around 15 µM, indicating a potent effect compared to standard chemotherapeutic agents.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies showed effectiveness against a range of bacteria and fungi, suggesting its potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Agricultural Applications
3. Pesticide Development
The unique structure of triazolo-pyrimidines has led to their exploration as potential pesticides. Research has indicated that modifications of this compound can enhance its efficacy against agricultural pests.
Case Study:
Field trials with modified triazolo-pyrimidine derivatives showed a reduction in pest populations by up to 70% when applied at recommended dosages, demonstrating significant potential for agricultural applications.
Materials Science Applications
4. Synthesis of Novel Materials
The compound serves as a precursor for synthesizing novel materials with specific electronic properties. Its ability to form coordination complexes with metals opens avenues for developing new materials in electronics and photonics.
Example:
Recent studies have focused on using this compound in the synthesis of metal-organic frameworks (MOFs), which are utilized in gas storage and separation technologies.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The triazolopyrimidine scaffold allows diverse substitutions, leading to significant variations in physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Chlorine Substitution : The 4-chlorophenyl group in the target compound balances lipophilicity and electronic effects compared to S1-TP’s methoxyphenyl (electron-donating) or 5f’s dual chlorine substituents .
- Amino vs. Chloro: Replacing chlorine with an amino group (e.g., target vs.
- Side Chain Complexity: Compounds like 92 with dimethylaminomethyl groups exhibit higher molecular weights and altered pharmacokinetic profiles .
Key Observations :
- Anticonvulsant Activity: The amino group in compound 105 (structurally similar to the target) correlates with enhanced safety profiles and broad-spectrum seizure protection .
- Anti-tubercular Activity : Chlorine-substituted analogs like 5f show promise in mycobacterial models, suggesting the target’s 4-chlorophenyl group may confer similar advantages .
- Enzyme Inhibition: Triazolopyrimidinones with bulky substituents (e.g., 6d and 6h) exhibit potent α-glucosidase inhibition, highlighting the role of steric effects .
Méthodes De Préparation
Cyclocondensation Route Starting from 3-(4-Chlorophenyl)-4H-triazole-5-amine
The compound 3-(4-chlorophenyl)-4H-triazole-5-amine serves as a critical building block, prepared by known literature procedures involving substitution on triazole rings with 4-chlorophenyl groups.
This intermediate undergoes cyclization with appropriate reagents such as β-diketones or ketoesters (e.g., ethyl acetoacetate) under reflux in acidic media (acetic acid) to form the fused triazolo[1,5-a]pyrimidine core.
The cyclization process often yields a mixture of acetylated and non-acetylated products, which can be purified and converted into the desired amino-substituted triazolopyrimidinone by treatment with methanolic ammonia.
Chlorination and Substitution Steps
The key intermediate containing a hydroxyl or keto group at position 5 is converted into a chloro-substituted derivative using phosphorus oxychloride (POCl3) under reflux conditions, achieving high yields (~94%).
The chloro group at position 5 is then displaced by nucleophilic substitution with various anilines or amines to introduce the 7-amino substituent, including the 4-chlorophenyl group at position 2.
The substitution reactions are typically carried out in isopropanol at moderate temperatures (~50°C) for several hours, followed by recrystallization to yield pure products with yields ranging from 87% to 93%.
Alternative Cyclization via Carbon Disulfide and Diamines
Some methods reported for related triazolopyrimidine derivatives involve the reaction of diamines with carbon disulfide in basic media to form thioxo intermediates, which upon further modification yield the triazolopyrimidinone skeleton.
While this method is more common for thioxo derivatives, it provides insight into possible synthetic variants for preparing fused triazolopyrimidine systems.
Detailed Reaction Conditions and Yields
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Yield Range | Comments |
|---|---|---|---|---|
| Cyclocondensation with β-diketones | Ethyl acetoacetate, acetic acid | Reflux | 40-88% | Forms fused triazolopyrimidine core |
| Chlorination | Phosphorus oxychloride (POCl3) | Reflux, 3 h | ~94% | Converts keto/hydroxy to chloro intermediate |
| Nucleophilic substitution | 4-chloroaniline, isopropanol | 50°C, 3 h | 87-93% | Introduces 7-amino substituent |
| Carbon disulfide cyclization | Diamines, basic medium | Reflux or room temp | Variable | Alternative for thioxo derivatives |
Q & A
Q. What are the established synthetic protocols for 7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one and its derivatives?
The synthesis typically involves multi-step reactions:
- Core structure formation : Reacting diphenyl-N-cyanoimidocarbonate with hydrazine in a basic medium (e.g., triethylamine) generates a triazole intermediate. Subsequent cyclization under acidic conditions (e.g., concentrated HCl) yields the triazolopyrimidine core .
- Alternative routes : Condensation of aldehydes (e.g., 4-chlorobenzaldehyde), 3-amino-1,2,4-triazole, and cyanoacetyl derivatives in dimethylformamide (DMF) with triethylamine as a catalyst, heated at 120°C for 10 hours, produces derivatives like 7-(4-chlorophenyl)-5-(1H-indol-3-yl)-triazolo[1,5-a]pyrimidine-6-carbonitrile .
- Key purification : Recrystallization from ethanol/DMF mixtures ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.96–7.64 ppm) and carbon frameworks (e.g., C=O resonance at ~170 ppm) .
- IR spectroscopy : Detects functional groups (C=O stretch at ~1703 cm⁻¹, C=S at 1272 cm⁻¹) .
- Mass spectrometry : Confirms molecular weight (e.g., m/z 349 for a chlorophenyl derivative) .
- X-ray crystallography : Resolves crystal structures, as demonstrated for trifluoromethyl-substituted analogs .
Q. What initial biological screening approaches evaluate its therapeutic potential?
- Enzyme inhibition assays : α-Glucosidase inhibition studies (IC₅₀ values) to assess antidiabetic potential .
- Receptor binding : Competitive binding assays against adenosine A2A receptors using radiolabeled ligands like ZM241385 .
- Antimicrobial testing : Broth microdilution against Enterococcus faecium (MIC values) .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data between structurally similar derivatives?
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing 4-chlorophenyl with methyl groups) and compare inhibitory potencies. For example, N-alkylation at position 5 significantly alters α-glucosidase inhibition .
- Computational docking : Use tools like AutoDock Vina to model interactions with target proteins (e.g., hydrogen bonding with α-glucosidase’s catalytic residues) .
- Molecular dynamics (MD) simulations : Assess binding persistence over time to explain discrepancies in PDE4 inhibition efficacy between derivatives .
Q. What strategies optimize synthetic yields of N-alkylated derivatives?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the triazolopyrimidine nitrogen .
- Temperature control : Maintain 0–5°C during exothermic alkylation reactions to minimize side products.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction homogeneity .
- Purification : Gradient recrystallization (e.g., EtOH/DMF) isolates N-alkylated products in 45–83% yields .
Q. How do computational methods aid in designing enzyme inhibitors?
- DFT calculations : Predict regioselectivity in cyclization reactions (e.g., Gibbs free energy differences between tautomers guide synthetic routes) .
- Docking studies : Identify critical interactions (e.g., hydrophobic contacts with PDE4’s active site for triazolopyrimidine-based inhibitors) .
- MD simulations : Evaluate binding stability of derivatives to optimize residence time on targets like thymidine kinase .
Q. Methodological Notes
- Data contradiction resolution : Compare synthetic conditions (e.g., solvent, catalyst) across studies to identify yield discrepancies .
- Advanced characterization : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives .
- Biological validation : Pair in vitro assays (e.g., enzyme inhibition) with in silico models to prioritize candidates for in vivo testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
